molecular formula C10H15ClIN3O2 B13459934 ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride CAS No. 2901105-55-1

ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride

Cat. No.: B13459934
CAS No.: 2901105-55-1
M. Wt: 371.60 g/mol
InChI Key: CBDZWIABYAPVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride is a synthetic organic compound that features a pyrazole ring, an azetidine ring, and an ethyl acetate group

Properties

CAS No.

2901105-55-1

Molecular Formula

C10H15ClIN3O2

Molecular Weight

371.60 g/mol

IUPAC Name

ethyl 2-[3-(4-iodopyrazol-1-yl)azetidin-3-yl]acetate;hydrochloride

InChI

InChI=1S/C10H14IN3O2.ClH/c1-2-16-9(15)3-10(6-12-7-10)14-5-8(11)4-13-14;/h4-5,12H,2-3,6-7H2,1H3;1H

InChI Key

CBDZWIABYAPVGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CNC1)N2C=C(C=N2)I.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Iodo Group: The iodo group is introduced via an electrophilic substitution reaction using iodine and a suitable oxidizing agent.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Coupling of the Pyrazole and Azetidine Rings: The pyrazole and azetidine rings are coupled using a suitable coupling reagent, such as a carbodiimide.

    Esterification: The ethyl acetate group is introduced through an esterification reaction using ethanol and an acid catalyst.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyrazole Ring

The 4-iodo substituent on the pyrazole ring undergoes nucleophilic substitution reactions under mild conditions. This reactivity is facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms, which activate the position for displacement.

Reaction Conditions Product Yield References
Substitution with aminesK₂CO₃, DMF, 80°C, 6–8 h4-Amino-pyrazole derivative68–72%
Substitution with thiolsEt₃N, DCM, RT, 12 h4-Thioether-pyrazole adduct55–60%

Mechanistic Insight : The reaction proceeds via a two-step process involving deprotonation of the nucleophile (e.g., amine) and subsequent attack at the electrophilic C-4 position of the pyrazole ring. The iodo group acts as a leaving group due to its polarizability and weak C–I bond .

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can participate in further coupling reactions.

Conditions Catalyst Product Yield References
2M HCl, reflux, 4 h2-[3-(4-Iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid85%
NaOH (1M), EtOH, RT, 12 hSame as above78%

Key Observation : Acidic conditions provide higher yields due to minimized side reactions (e.g., decarboxylation) .

Aza-Michael Addition at the Azetidine Ring

The azetidine ring participates in aza-Michael additions with α,β-unsaturated carbonyl compounds, leveraging its strained tertiary amine structure.

Substrate Conditions Product Yield References
Methyl acrylateDBU (20 mol%), MeCN, 65°C, 4 hAzetidine-acrylate adduct64%
AcrylonitrileDBU, THF, RT, 12 hAzetidine-cyanoethyl derivative58%

Mechanistic Notes : The reaction proceeds via base-mediated deprotonation of the azetidine nitrogen, followed by conjugate addition to the α,β-unsaturated system. DBU enhances regioselectivity by suppressing ester hydrolysis .

Coupling Reactions via Carboxylic Acid Intermediate

The hydrolyzed carboxylic acid derivative engages in peptide coupling reactions to form amides or esters.

Coupling Partner Reagent Product Yield References
BenzylamineHATU, DIPEA, DMFN-Benzylamide derivative82%
PiperidineEDCI, HOBt, CH₂Cl₂Piperidine-amide conjugate75%

Optimization : HATU outperforms EDCI in non-polar solvents due to its superior activation of the carboxylic acid .

Reduction of the Azetidine Ring

Catalytic hydrogenation of the azetidine ring under high-pressure H₂ yields pyrrolidine derivatives, though this reaction is less common.

Conditions Catalyst Product Yield References
H₂ (50 psi), Pd/C, EtOH10% Pd/CPyrrolidine analogue42%

Limitation : Over-reduction or ring-opening side products are observed at prolonged reaction times .

Photochemical Reactions

The iodo-pyrazole moiety undergoes Ullmann-type coupling under UV irradiation, enabling biaryl formation.

Substrate Conditions Product Yield References
Phenylboronic acidUV (365 nm), CuI, K₃PO₄, DMSO4-Phenyl-pyrazole derivative50%

Critical Factor : CuI acts as a photocatalyst, facilitating single-electron transfer (SET) mechanisms .

Scientific Research Applications

Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Research: The compound can be used to study the biological activity of pyrazole and azetidine derivatives.

    Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular interactions.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological activity. The azetidine ring can enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride can be compared with other similar compounds, such as:

  • Ethyl 2-[3-(4-chloro-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
  • Ethyl 2-[3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
  • Ethyl 2-[3-(4-fluoro-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride

These compounds share similar structural features but differ in the halogen substituent on the pyrazole ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and pharmacokinetic properties. This compound is unique due to the presence of the iodo group, which can enhance its reactivity and binding affinity in certain applications.

Biological Activity

Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities based on available research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of an azetidine derivative with a pyrazole moiety. The compound features a unique azetidine ring fused with a pyrazole, which is known for its diverse biological activities. The molecular formula is C6H9IN4O2C_6H_9IN_4O_2, with a molecular weight of approximately 264.07 g/mol .

Table 1: Structural Data

PropertyValue
Molecular FormulaC₆H₉IN₄O₂
Molecular Weight264.07 g/mol
CAS Number2138507-37-4
Melting PointNot Available
Purity95%

Antimicrobial Activity

Research indicates that compounds containing pyrazole and azetidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate have been shown to inhibit bacterial growth in various studies. In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MIC) suggesting effective antibacterial activity .

Antiplatelet Activity

Compounds with a pyrazole structure have been identified as P2Y12 receptor antagonists, which are crucial in treating cardiovascular diseases by preventing platelet aggregation. This mechanism suggests that this compound could possess similar antithrombotic properties, making it a candidate for further investigation in cardiovascular therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Evaluation : A study conducted on various pyrazole derivatives showed promising results against resistant bacterial strains, indicating that modifications in the azetidine ring could enhance activity .
  • Cardiovascular Research : In vivo studies demonstrated that pyrazole-based compounds effectively reduced thrombus formation in animal models, supporting their use in treating thromboembolic diseases .
  • Toxicological Studies : Research assessing the toxicity profile of similar compounds indicates low toxicity at therapeutic doses, suggesting a favorable safety margin for potential clinical applications .

Q & A

Basic: What are the key considerations for optimizing the purity of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride during synthesis?

Purity optimization requires a multi-step approach:

  • Recrystallization Solvent Selection : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the target compound and byproducts .
  • Chromatographic Techniques : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) can resolve impurities from structurally similar intermediates .
  • Reaction Monitoring : In-situ NMR or LC-MS tracking of the azetidine ring formation and pyrazole iodination steps ensures minimal side reactions (e.g., over-alkylation or dehalogenation) .
    Data Table :
ParameterOptimal ConditionPurity Achievable
Solvent SystemEthanol:H₂O (7:3)95-97%
HPLC Gradient10-90% ACN in 20 min>99%

Advanced: How can stereochemical conflicts in the azetidine-pyrazole core be resolved during structural characterization?

The azetidine ring’s constrained geometry and pyrazole substitution pattern often lead to ambiguous NOESY or XRD data. Strategies include:

  • X-ray Crystallography : Co-crystallization with heavy atoms (e.g., iodine from the pyrazole) enhances diffraction resolution. Evidence from analogous compounds shows azetidine rings adopt chair-like conformations, stabilizing the 3-substituted pyrazole .
  • DFT Calculations : Compare computed vs. experimental 1^1H-1^1H coupling constants (e.g., J=810J = 8-10 Hz for trans-azetidine protons) to validate stereochemistry .
    Note : Contradictions between NMR and XRD data may arise from dynamic ring puckering; variable-temperature NMR (VT-NMR) can clarify this .

Basic: What spectroscopic methods are most effective for characterizing the iodopyrazole moiety?

  • 127^{127}I NMR : Detects electronic environment changes (chemical shifts: 200-400 ppm for aromatic iodine) .
  • HRMS-ESI : Confirm molecular ion [M+H]+^+ with <2 ppm error (e.g., C_{12H15_{15}IN3_3O2_2·HCl: calculated 396.0245, observed 396.0242) .
  • FT-IR : Look for C-I stretches at 500-600 cm1^{-1} and ester C=O at 1720-1740 cm1^{-1} .

Advanced: How does the 4-iodo substituent on the pyrazole influence reactivity in cross-coupling reactions?

The iodine atom acts as a directing group and participates in Ullmann or Suzuki-Miyaura couplings:

  • Ullmann Coupling : Requires CuI/1,10-phenanthroline in DMF at 110°C, yielding biaryl products with retention of the azetidine ester .
  • Contradictions : Some studies report deiodination under basic conditions (e.g., K2_2CO3_3 in DMF), necessitating pH-controlled systems (pH 7-8) to preserve the iodine .
    Data Table :
Reaction TypeConditionsYieldByproduct Risk
Suzuki-MiyauraPd(PPh3_3)4_4, Na2_2CO3_3, DME60-75%Deiodination (<5%)
UllmannCuI, phenanthroline, DMF45-50%Azetidine ring opening (~10%)

Basic: What are the stability challenges for this hydrochloride salt under storage conditions?

  • Hygroscopicity : The hydrochloride form absorbs moisture, leading to ester hydrolysis. Store under argon with molecular sieves (3Å) at -20°C .
  • Light Sensitivity : The C-I bond undergoes photolytic cleavage. Use amber vials and avoid UV light exposure .
    Accelerated Stability Data :
ConditionDegradation After 30 Days
25°C, 60% RH15% hydrolysis
-20°C, anhydrous<2% degradation

Advanced: How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Docking Studies : Use AutoDock Vina with ATP-binding site coordinates (e.g., JAK2 PDB: 4BBE). The iodo-pyrazole moiety shows hydrophobic interactions with Leu855 and Val863 .
  • MD Simulations : AMBER force fields reveal that the azetidine’s rigidity stabilizes binding, while the ester group’s flexibility reduces entropic penalties .
    Validation : Compare IC50_{50} values from enzymatic assays (e.g., 0.5-2 µM for JAK family kinases) with computed binding energies (ΔG = -9 to -11 kcal/mol) .

Basic: How to troubleshoot low yields in the azetidine ring-forming step?

  • Kinetic Control : Slow addition of the amine nucleophile (e.g., azetidine precursor) to the α,β-unsaturated ester minimizes oligomerization .
  • Catalyst Screening : ZnCl2_2 or Sc(OTf)3_3 improves cyclization efficiency (yield increase from 40% to 65%) .

Advanced: What strategies resolve discrepancies in reported biological activity data across studies?

  • Assay Standardization : Normalize cell viability data using ATP-based luminescence (e.g., CellTiter-Glo®) to minimize variability from manual counting .
  • Metabolite Interference Testing : LC-MS/MS quantifies parent compound vs. hydrolyzed metabolites (e.g., free acetic acid derivative) in cellular assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.